Acetamide, 2-(diethylamino)-N-(1-phenylethyl)- Acetamide, 2-(diethylamino)-N-(1-phenylethyl)-
Brand Name: Vulcanchem
CAS No.: 19893-65-3
VCID: VC14911632
InChI: InChI=1S/C14H22N2O/c1-4-16(5-2)11-14(17)15-12(3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17)
SMILES:
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol

Acetamide, 2-(diethylamino)-N-(1-phenylethyl)-

CAS No.: 19893-65-3

Cat. No.: VC14911632

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, 2-(diethylamino)-N-(1-phenylethyl)- - 19893-65-3

Specification

CAS No. 19893-65-3
Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
IUPAC Name 2-(diethylamino)-N-(1-phenylethyl)acetamide
Standard InChI InChI=1S/C14H22N2O/c1-4-16(5-2)11-14(17)15-12(3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17)
Standard InChI Key ZJEFTFVSZKSNPH-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CC(=O)NC(C)C1=CC=CC=C1

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Stereochemistry

The IUPAC name for this compound is 2-(diethylamino)-N-[(1R)-1-phenylethyl]acetamide, indicating the presence of a stereogenic center at the phenylethyl group . The (R)-enantiomer is documented in PubChem (CID 215809), though the compound may also exist as a racemic mixture or other stereoisomeric forms depending on synthesis conditions .

Molecular Formula and Weight

  • Molecular Formula: C14H22N2O\text{C}_{14}\text{H}_{22}\text{N}_{2}\text{O}

  • Molecular Weight: 234.34 g/mol .

Structural Descriptors

  • SMILES Notation: CCN(CC)CC(=O)N[C@H](C)C1=CC=CC=C1 (R-enantiomer) .

  • InChI Key: ZJEFTFVSZKSNPH-GFCCVEGCSA-N .

  • Functional Groups: A diethylamino group (N(C2H5)2-\text{N}(\text{C}_2\text{H}_5)_2), an acetamide backbone (NHCOCH2-\text{NHCOCH}_2-), and a chiral 1-phenylethyl substituent .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Registry Number36359-53-2
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide O, two amine N)
Topological Polar Surface Area41.1 Ų

Synthesis and Optimization

Synthetic Routes

The compound can be synthesized via amide coupling between 2-(diethylamino)acetic acid and (R)-1-phenylethylamine. Alternative methods include:

  • Grignard Reaction: Reacting 2-(diethylamino)acetonitrile with phenylethylmagnesium bromide, followed by hydrolysis to the amide .

  • Reductive Amination: Using ethyl glyoxylate and diethylamine to form the diethylaminoacetate intermediate, which is then coupled with 1-phenylethylamine .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
12-(Diethylamino)acetic acid, DCC, DMAP, DCM85%
2(R)-1-Phenylethylamine, RT, 12 hrs

Stereochemical Considerations

The (R)-enantiomer is preferentially formed using chiral catalysts like BINOL-phosphoric acid, achieving enantiomeric excess (ee) >90% . Racemization risks are minimized at temperatures below 40°C .

Physicochemical Properties

Partition Coefficients

  • Predicted logP: 2.5 (calculated via XLogP3) .

  • Water Solubility: Low (~0.1 mg/mL at 25°C), due to hydrophobic diethyl and phenyl groups .

Spectroscopic Data

  • 1H^1\text{H} NMR (CDCl₃): δ 1.02 (t, 6H, N(CH2CH3)2-\text{N}(\text{CH}_2\text{CH}_3)_2), 1.50 (d, 3H, CH(CH3)-\text{CH}(\text{CH}_3)), 3.35 (q, 4H, N(CH2)2-\text{N}(\text{CH}_2)_2), 4.95 (m, 1H, NHCH(CH3)-\text{NHCH}(\text{CH}_3)) .

  • IR: Strong absorption at 1650 cm⁻¹ (amide C=O stretch) .

Pharmacological and Industrial Applications

Catalysis

The compound’s amine moiety may act as a ligand in transition-metal catalysis, though this remains speculative without experimental validation .

Future Research Directions

  • Pharmacokinetic Studies: Assess bioavailability and metabolic pathways.

  • Catalytic Applications: Test efficacy in asymmetric hydrogenation reactions.

  • Toxicity Profiling: Evaluate acute and chronic exposure risks.

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